molecular formula C7H11NOS B1326698 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol CAS No. 915923-05-6

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol

Cat. No.: B1326698
CAS No.: 915923-05-6
M. Wt: 157.24 g/mol
InChI Key: YCAOLMCCUVXXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isoxazole (B147169) and Thiol Moieties in Contemporary Organic Chemistry Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of bioactive molecules. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The stability of the isoxazole ring, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of a molecule's steric and electronic properties.

Complementing the isoxazole core, the thiol (-SH) group, or sulfhydryl group, is a highly versatile functional group in organic synthesis. Thiols are known for their nucleophilicity and their ability to form strong bonds with metals. They play a crucial role in various chemical transformations, including the formation of disulfides, thioethers, and thioesters. In biological systems, the thiol group of cysteine residues is fundamental to protein structure and function, participating in catalysis and antioxidant defense mechanisms. The reactivity of the thiol group makes it a valuable handle for bioconjugation and the development of probes for chemical biology.

Overview of Research Trajectories for Isoxazole-Containing Compounds in Chemical Synthesis and Mechanistic Studies

Research into isoxazole-containing compounds has followed several key trajectories. In chemical synthesis, a primary focus has been the development of novel methodologies for the construction and elaboration of the isoxazole ring. These methods often involve cycloaddition reactions and the functionalization of pre-existing isoxazole cores. The 3,5-dimethylisoxazole (B1293586) unit, in particular, has been identified as an effective mimic for acetyl-lysine, a key post-translational modification of proteins. nih.gov This has spurred the design and synthesis of 3,5-dimethylisoxazole derivatives as selective inhibitors of bromodomains, a class of proteins implicated in gene regulation and disease. nih.gov

Mechanistic studies involving isoxazoles have often explored their role as directing groups or reactive intermediates in complex chemical transformations. The nitrogen and oxygen atoms of the isoxazole ring can coordinate to metal catalysts, influencing the stereochemistry and regioselectivity of reactions. Furthermore, the isoxazole ring can undergo ring-opening reactions under specific conditions, providing access to other valuable heterocyclic systems or acyclic precursors.

Unique Structural Features and Research Interest in 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol as a Multifunctional Scaffold

The compound this compound, with the chemical formula C7H11NOS, possesses a unique spatial arrangement of its functional groups that suggests its potential as a multifunctional scaffold. oakwoodchemical.comchemcalc.org The ethanethiol (B150549) substituent at the 4-position of the 3,5-dimethylisoxazole ring provides a reactive nucleophilic center that is spatially distinct from the heterocyclic core. This separation allows for the independent chemical manipulation of both the thiol group and the isoxazole ring.

The research interest in this molecule, often cataloged for research purposes and sometimes identified as an impurity, lies in its potential utility as a building block in the synthesis of more complex molecules. clearsynth.com The thiol group can be readily derivatized to introduce a wide range of functionalities or to tether the molecule to surfaces or biomolecules. Simultaneously, the isoxazole ring can serve as a pharmacophore or a structural element to orient substituents in a defined three-dimensional space. The presence of the two methyl groups on the isoxazole ring can also influence the molecule's solubility and conformational preferences.

The combination of a stable, drug-like heterocyclic core with a versatile reactive handle makes this compound a promising candidate for applications in areas such as fragment-based drug discovery, the development of chemical probes, and the synthesis of novel ligands for coordination chemistry. Its structure invites further investigation into its chemical reactivity and its potential to serve as a versatile platform for the construction of new molecular entities with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAOLMCCUVXXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649276
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-05-6
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3,5 Dimethylisoxazol 4 Yl Ethanethiol and Analogous Isoxazole Ethane Thiol Systems

Strategies for Isoxazole (B147169) Ring Construction with Thiol Moieties or Precursors

The formation of the isoxazole ring is a critical step in the synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. Various methods have been developed to construct this heterocyclic system, often accommodating or allowing for the subsequent introduction of a thiol-containing side chain.

1,3-Dipolar Cycloaddition Reactions

A cornerstone in isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or an alkene. This [3+2] cycloaddition is a highly efficient method for constructing the five-membered isoxazole ring. For the synthesis of 4-substituted isoxazoles like the target compound, the reaction between a nitrile oxide and a suitably substituted alkyne is particularly relevant. The regioselectivity of the cycloaddition is a key factor, with the substituent on the alkyne directing the orientation of the resulting isoxazole. In the context of synthesizing precursors for this compound, an alkyne bearing a protected thiol or a group that can be converted to a thiol would be employed.

Key aspects of this methodology include:

Nitrile Oxide Generation: Nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation.

Alkyne Component: The choice of the alkyne determines the substitution pattern at the C4 and C5 positions of the isoxazole ring.

Regioselectivity: The reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of a 3,5-disubstituted isoxazole, while internal alkynes can yield a mixture of regioisomers.

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies offer another powerful route to the isoxazole core. These reactions often involve the formation of the N-O bond of the isoxazole ring from an open-chain precursor. For instance, the cyclization of β-alkoxyvinyl oximes or related intermediates can yield the isoxazole ring. The substituents on the open-chain precursor dictate the final substitution pattern of the heterocyclic product. This approach allows for the pre-installation of the desired side chains, including a protected ethanethiol (B150549) moiety, before the ring-closing step.

Metal-Catalyzed Synthetic Approaches

The use of transition metal catalysts, such as copper, palladium, and gold, has significantly advanced the synthesis of isoxazoles. These metals can catalyze various transformations, including cycloadditions, cross-coupling reactions, and cycloisomerizations, to afford the isoxazole ring with high efficiency and selectivity.

Copper-Catalyzed Reactions: Copper catalysts are frequently used in multicomponent reactions for the synthesis of polysubstituted isoxazoles.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in functionalizing pre-formed isoxazole rings, which can be a strategy to introduce the ethanethiol side chain or its precursor.

Gold-Catalyzed Cyclizations: Gold catalysts have been shown to promote the cyclization of propargyl oximes to form isoxazoles.

The table below summarizes some metal-catalyzed approaches to isoxazole synthesis.

Catalyst SystemReaction TypeReactantsProductRef.
CopperMulticomponent ReactionAldehyde, Hydroxylamine (B1172632), AlkynePolysubstituted Isoxazole
PalladiumCross-CouplingHalogenated Isoxazole, AlkyneAlkynyl-substituted Isoxazole
GoldCycloisomerizationPropargyl OximeSubstituted Isoxazole

Application of Green Chemistry Principles in Isoxazole-Thiol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including isoxazoles. This involves the use of environmentally benign solvents (such as water or ionic liquids), solvent-free reaction conditions, and the development of catalytic systems that can be recycled and reused. For the synthesis of isoxazole-thiols, green approaches could include one-pot multicomponent reactions that minimize waste and energy consumption. The use of microwave irradiation to accelerate reaction times is another green chemistry technique that has been successfully applied to isoxazole synthesis.

Introduction of the Ethanethiol Moiety Post-Cyclization or via Tandem Reactions

Once the 3,5-dimethylisoxazole (B1293586) core is constructed, the next critical step is the introduction of the ethanethiol group at the C4 position. This can be achieved through various functionalization strategies.

Thiolation Reactions of Isoxazole Derivatives

Thiolation of a pre-formed isoxazole ring is a direct approach to introduce the desired sulfur functionality. This can be accomplished through several methods:

Nucleophilic Aromatic Substitution: If the isoxazole bears a suitable leaving group (e.g., a halogen) at the C4 position, nucleophilic substitution with a thiolating agent like sodium hydrosulfide (B80085) or a protected thiol equivalent can be employed.

Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions between a 4-halo-3,5-dimethylisoxazole and a thiol or its synthetic equivalent can be a highly effective method for forming the C-S bond.

Functional Group Interconversion: An alternative strategy involves introducing a different functional group at the C4 position, such as a hydroxymethyl or a formyl group, which can then be converted to the ethanethiol moiety through a series of standard organic transformations.

The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the compatibility of the functional groups present in the molecule.

Functional Group Interconversions Leading to Thiol Formation

The introduction of a thiol group at the terminus of an ethyl side chain on the isoxazole ring is typically achieved through functional group interconversion from a more readily accessible precursor, such as an alcohol or a halide. A common and effective strategy involves the conversion of a 2-(isoxazol-4-yl)ethanol (B1591093) derivative into the corresponding thiol.

One plausible and widely utilized pathway begins with the synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanol. This alcohol can be prepared through various methods, including the reduction of a corresponding carboxylic acid or ester, or by the reaction of a suitable Grignard reagent with ethylene (B1197577) oxide. Once the alcohol is obtained, it can be converted into a good leaving group, such as a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding tosylate.

This activated intermediate can then undergo nucleophilic substitution with a sulfur-containing nucleophile. Common reagents for this transformation include sodium hydrosulfide (NaSH) or thiourea (B124793). The reaction with sodium hydrosulfide directly yields the thiol. Alternatively, reaction with thiourea forms a thiouronium salt, which can then be hydrolyzed under basic conditions to afford the desired this compound. This two-step process involving thiourea is often preferred as it can minimize the formation of disulfide byproducts.

Another viable route involves the conversion of the alcohol to an alkyl halide, for example, by treatment with phosphorus tribromide (PBr₃) to form 2-(3,5-dimethylisoxazol-4-yl)ethyl bromide. This bromide can then be subjected to similar nucleophilic substitution reactions with a sulfur source to generate the target thiol.

The following table summarizes key functional group interconversions for the formation of the ethanethiol side chain:

Starting MaterialReagent(s)IntermediateFinal Product
2-(3,5-Dimethylisoxazol-4-yl)ethanol1. TsCl, Pyridine2. NaSH2-(3,5-Dimethylisoxazol-4-yl)ethyl tosylateThis compound
2-(3,5-Dimethylisoxazol-4-yl)ethanol1. TsCl, Pyridine2. Thiourea3. NaOH (aq)2-(3,5-Dimethylisoxazol-4-yl)ethyl thiouronium saltThis compound
2-(3,5-Dimethylisoxazol-4-yl)ethanolPBr₃2-(3,5-Dimethylisoxazol-4-yl)ethyl bromideThis compound (via subsequent reaction with a sulfur nucleophile)

Advanced Spectroscopic and Analytical Characterization Techniques for Isoxazole Ethane Thiols

Spectroscopic Analysis for Structural Elucidation of Heterocyclic Thiol Structures

Spectroscopic techniques are powerful tools for probing the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules in solution. For 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol, ¹H and ¹³C NMR spectroscopy would provide a complete picture of the proton and carbon framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the electronic environment and connectivity of the protons. The two methyl groups on the isoxazole (B147169) ring are expected to appear as distinct singlets, likely in the range of δ 2.0-2.5 ppm. chemicalbook.comnih.gov The ethanethiol (B150549) moiety would give rise to two signals, a triplet for the methylene (B1212753) group adjacent to the isoxazole ring and a triplet for the methylene group attached to the sulfur atom. The thiol proton itself would likely appear as a triplet, although its chemical shift can be variable and it is exchangeable with deuterium. chemicalbook.comspectrabase.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the isoxazole ring carbons would be characteristic of this heterocyclic system, while the carbons of the ethanethiol chain would appear in the aliphatic region of the spectrum. chemicalbook.com

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Isoxazole-CH₃ ~2.3 s
Isoxazole-CH₃ ~2.1 s
Isoxazole-CH₂- ~2.8 t
-CH₂-SH ~2.6 q
-SH ~1.3 t
Predicted ¹³C NMR Data for this compound
Carbon Predicted Chemical Shift (δ, ppm)
Isoxazole C=N ~168
Isoxazole C=C ~160
Isoxazole C-C ~110
Isoxazole-CH₂- ~25
-CH₂-SH ~20
Isoxazole-CH₃ ~12

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum would be indicative of the compound's structure. Cleavage of the bond between the isoxazole ring and the ethanethiol side chain would be expected, leading to fragment ions corresponding to the 3,5-dimethylisoxazole (B1293586) cation and the ethanethiol radical cation. Further fragmentation of the isoxazole ring and the ethanethiol chain would provide additional structural confirmation. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Expected Fragmentation Pattern for this compound

Fragment Ion Proposed Structure
[M]⁺ C₇H₁₁NOS⁺
[M - SH]⁺ C₇H₁₀NO⁺
[M - C₂H₄S]⁺ C₅H₇NO⁺
[C₅H₇N]⁺ 3,5-Dimethylisoxazole cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, the characteristic stretching vibration of the S-H bond is expected to appear as a weak band in the region of 2550-2600 cm⁻¹. wikipedia.orgresearchgate.net The C-S stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The isoxazole ring will exhibit several characteristic bands, including C=N, C=C, and C-O-N stretching vibrations. researchgate.netchemicalbook.com The C-H stretching and bending vibrations of the methyl and methylene groups will also be present. researchgate.net

Raman spectroscopy is often complementary to IR spectroscopy. The S-H and C-S bonds, being relatively non-polar, can give rise to more intense signals in the Raman spectrum compared to the IR spectrum. researchgate.netias.ac.instackexchange.com The symmetric vibrations of the isoxazole ring are also expected to be strong in the Raman spectrum. researchgate.net

Key Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
S-H stretch 2550-2600 (weak) 2550-2600 (strong)
C-H stretch (sp³) 2850-3000 2850-3000
C=N stretch ~1600 ~1600
C=C stretch ~1570 ~1570
C-O-N stretch ~1420 ~1420

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. nih.gov For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. acs.orgmdpi.com

Coupling HPLC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective analytical method. nih.govmdpi.comiaea.org After separation by HPLC, the analyte is ionized, and the precursor ion corresponding to the molecular weight of the compound is selected and fragmented. The resulting product ions are then detected, providing a high degree of certainty in identification and quantification, even in complex matrices. unipd.itresearchgate.netunipd.it

Typical HPLC-MS/MS Parameters for Thiol Analysis

Parameter Typical Value/Condition
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate 0.2-0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), positive mode

Gas Chromatography (GC) Approaches for Volatile Thiol Analysis

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds like thiols. azom.comsilcotek.com However, the high reactivity and potential for oxidation of thiols can present analytical challenges. tandfonline.comnih.gov Derivatization is often employed to improve the chromatographic properties and detection sensitivity of thiols. nih.govsyxbsyjg.com

For this compound, analysis could be performed on a non-polar or mid-polar capillary column. restek.com A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), would provide high selectivity and sensitivity for sulfur-containing compounds. hpst.czgcms.cz Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the compound based on its mass spectrum and retention time. researchgate.netfoodb.ca

Typical GC Parameters for Volatile Thiol Analysis

Parameter Typical Value/Condition
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min)

Advanced Analytical Methods for Thiol Quantification and Redox State Characterization in Chemical Systems

The precise quantification of thiols and the characterization of their redox state are crucial for understanding their role in various chemical systems. For isoxazole-ethane thiols like this compound, a variety of advanced analytical methods can be employed. These techniques offer high sensitivity, selectivity, and the ability to distinguish between the reduced thiol form (R-SH) and its oxidized states, such as disulfides (R-S-S-R) or sulfenic acids (R-SOH). mdpi.com

Spectrophotometric methods, while simple and cost-effective, may lack specificity. mdpi.comnih.gov More advanced techniques are often required for complex matrices. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), provide excellent separation capabilities. mdpi.comnih.gov When coupled with fluorescence detection after derivatization with thiol-specific reagents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), HPLC allows for the accurate and simultaneous quantification of various thiols. mdpi.com

Mass spectrometry (MS)-based approaches are powerful tools in redox proteomics and offer high sensitivity and selectivity for thiol characterization. nih.govnih.gov Techniques like Isotope-Coded Affinity Tags (ICAT) allow for the stoichiometric measurement of thiol oxidation by comparing the relative levels of oxidized versus reduced thiols. nih.gov In this method, free thiols are blocked, reversible redox modifications are reduced, and the newly formed thiols are labeled with an isotope-coded tag for MS analysis. nih.gov

Electrochemical methods offer the advantage of real-time monitoring of thiol concentrations. mdpi.comnih.gov These techniques directly detect the redox-active thiol and disulfide species as a change in current or potential over suitable electrodes, eliminating the need for chemical modification of the sample. nih.gov

A comparison of these methods highlights their respective strengths and limitations. The choice of method depends on the specific research requirements, including the complexity of the sample, the required sensitivity, and the need for real-time monitoring. mdpi.comnih.gov For a comprehensive understanding, combining multiple techniques is often beneficial. mdpi.com

Table 1: Comparison of Advanced Analytical Methods for Thiol Quantification

Method Principle Advantages Limitations
HPLC with Fluorescence Detection Chromatographic separation followed by detection of fluorescently labeled thiols. Excellent separation, high sensitivity, and accurate quantification. nih.govmdpi.com Requires derivatization, which can be time-consuming. nih.gov
Mass Spectrometry (e.g., OxICAT) Labeling of reduced and oxidized thiols with isotopic tags, followed by MS analysis and quantification. High sensitivity and selectivity, provides stoichiometric information on oxidation. nih.govnih.gov Requires sophisticated instrumentation and complex data analysis. nih.gov

| Electrochemical Methods | Direct detection of the electrochemical oxidation or reduction of thiols at an electrode surface. | Enables real-time monitoring and does not require sample derivatization. nih.govnih.gov | Can be prone to interference from other electroactive species in the sample. mdpi.comnih.gov |

In Situ Spectroscopic Studies for Investigating Reaction Mechanisms

Investigating the reaction mechanisms of thiols in real-time provides invaluable insights into their reactivity and the transient intermediates formed. In situ spectroscopic techniques are particularly powerful for this purpose as they allow for the monitoring of reactions as they occur, without the need to isolate intermediates.

For studying reactions involving isoxazole-ethane thiols, in situ Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique. rsc.org Modern NMR setups can be equipped with UV illumination sources, such as LEDs, that allow for the initiation of photochemical reactions directly within the NMR tube. rsc.orgrsc.org This enables the simultaneous monitoring of the reaction kinetics by acquiring spectra at regular intervals. rsc.org For instance, the progress of a thiol-ene coupling reaction can be followed by observing the disappearance of the signals corresponding to the thiol and alkene protons and the appearance of new signals for the thioether product. rsc.orgrsc.org

The data obtained from in situ NMR can be used to determine reaction rates and understand the influence of various parameters, such as catalyst concentration or light intensity, on the reaction mechanism. rsc.org Furthermore, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be applied in situ to study the formation of larger molecular assemblies or aggregates during the reaction. rsc.org

In addition to NMR, other spectroscopic techniques can be adapted for in situ studies. For example, UV-Vis spectroscopy can be used to monitor reactions that involve a change in chromophores. Mechanistic studies on the photocatalytic reactions of alcohols with thiol co-catalysts have utilized in situ UV-Vis analysis to track the evolution of the photoactive species. acs.org Similarly, chemoassays followed by ¹H NMR spectroscopy have been employed to investigate the reaction between α,β-unsaturated carbonyl compounds and thiols, providing insights into the reaction kinetics and mechanism. nih.gov These studies are crucial for understanding the reactivity of the thiol group in various chemical transformations. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Reactivity and Mechanistic Investigations of 2 3,5 Dimethylisoxazol 4 Yl Ethanethiol

Reactivity of the Thiol Group (-SH)

The thiol group is the sulfur analog of an alcohol group and is known for its nucleophilicity and susceptibility to oxidation. The sulfur atom's larger size, lower electronegativity compared to oxygen, and the presence of lone pair electrons make it a soft nucleophile, readily participating in a range of bond-forming reactions.

The thiol group of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol can act as a potent nucleophile in addition reactions, particularly in conjugate additions to α,β-unsaturated carbonyl compounds, a process known as the thia-Michael reaction. science.govmdpi.com This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

The thiolate anion then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-sulfur bond. mdpi.com This reaction is highly efficient and atom-economical for creating thioethers. researchgate.net The general mechanism involves the reversible 1,4-addition of the thiol to an activated double bond. mdpi.com

Table 1: Representative Thia-Michael Addition Reaction

Michael Donor Michael Acceptor Product Conditions

This table represents a general thia-Michael reaction, as specific examples involving this compound are not detailed in the provided sources. The reaction is a fundamental transformation for thiols.

Thiols are readily oxidized to various sulfur-containing compounds. The mildest oxidation leads to the formation of a disulfide, which involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. This transformation can be achieved using a variety of oxidizing agents, including molecular oxygen, hydrogen peroxide, or halogens. In some cases, dimethyl sulfoxide (B87167) (DMSO) can serve as an oxidant, for instance, in the presence of HBr to generate bromine in situ, which then facilitates the formation of disulfides from thiols. nih.gov

Further oxidation of the sulfur atom can lead to the formation of sulfoxides and, subsequently, sulfones. These reactions typically require stronger oxidizing agents. For example, the oxidation of sulfides to sulfoxides can be controlled, while further oxidation yields the sulfone. nih.gov

Table 2: Oxidation Products of Thiols

Starting Material Oxidizing Agent Product
R-SH Mild (e.g., I₂, air) R-S-S-R (Disulfide)
R-S-R' (Thioether) Controlled (e.g., m-CPBA) R-S(O)-R' (Sulfoxide)

This table illustrates the general oxidation pathways for thiols and their derivatives. R would represent the 2-(3,5-dimethylisoxazol-4-yl)ethyl group.

Beyond Michael additions, the thiol group readily undergoes thioetherification via nucleophilic substitution reactions with alkyl halides or other electrophiles. In a typical S-alkylation reaction, the thiol is first deprotonated by a base to form the thiolate, which then displaces a leaving group (e.g., halide) on a carbon atom to form a thioether (a C-S-C linkage).

Palladium-catalyzed cross-coupling reactions have also emerged as powerful methods for forming carbon-sulfur bonds. researchgate.netnih.gov These reactions can couple thiols with aryl or vinyl halides, offering a versatile route to complex thioethers. The catalytic cycle often involves oxidative addition of the halide to a Pd(0) complex, followed by reaction with the thiolate and reductive elimination to yield the product and regenerate the catalyst. researchgate.net

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle containing a weak N-O bond, which is a key site for reactivity, particularly under reductive or basic conditions. researchgate.net While possessing aromatic stability, this weak bond allows the ring to be cleaved when necessary, making isoxazoles useful as "masked" forms of other difunctionalized compounds. researchgate.net

One of the most significant reactions of the isoxazole ring is its cleavage, which can be accomplished through various methods. Reductive cleavage of the N-O bond is common and can be achieved using reagents like Mo(CO)₆ with water, low-valent titanium reagents (e.g., EtMgBr/Ti(Oi-Pr)₄), or copper catalysts. acs.orgrsc.orgresearchgate.net These reactions typically yield β-aminoenones or β-hydroxyketones, depending on the conditions and the starting isoxazole. rsc.orgresearchgate.net The stability of the isoxazole ring allows for manipulation of its substituents, yet the N-O bond can be easily cleaved when desired. researchgate.net

Under basic conditions, isoxazoles can undergo rearrangements. For instance, base-promoted rearrangements like the Boulton–Katritzky rearrangement have been observed in fused isoxazole systems. beilstein-journals.orgnih.gov In some cases, a base-catalyzed transformation can convert an isoxazole ring into an oxazole (B20620) ring, a process that may proceed through a Beckmann-type rearrangement mechanism. rsc.orgrsc.org

Table 3: Examples of Isoxazole Ring-Opening Reactions

Isoxazole Derivative Reagent/Conditions Product Type Ref.
3,5-Disubstituted Isoxazole Mo(CO)₆, H₂O β-Aminoenone rsc.org
Fluoroalkylated Isoxazole Copper/Diamine Catalyst Fluoroalkylated Enaminone acs.orgacs.org
3,5-Disubstituted Isoxazole EtMgBr/Ti(Oi-Pr)₄ β-Enaminoketone researchgate.net

The 3,5-dimethylisoxazole (B1293586) ring can participate in electrophilic aromatic substitution reactions. The two methyl groups are electron-donating, which increases the electron density of the ring and activates it towards electrophilic attack. This attack occurs preferentially at the C4 position, which is sterically accessible and electronically favored. reddit.com

Common electrophilic substitution reactions include nitration and halogenation. Nitration of 3,5-dimethylisoxazole can be achieved using various nitrating agents, such as nitric acid in trifluoroacetic anhydride (B1165640) or tetramethylammonium (B1211777) nitrate (B79036) in triflic anhydride, to yield 3,5-dimethyl-4-nitroisoxazole. semanticscholar.orgumich.eduresearchgate.net Similarly, halogenation at the C4 position can be accomplished using N-halosuccinimides (NBS, NCS, NIS). elsevierpure.com

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is less common and generally requires the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring for nucleophilic attack. rsc.org For example, 5-nitroisoxazoles can undergo efficient substitution of the nitro group with various nucleophiles. rsc.org In the case of this compound, the isoxazole ring is not sufficiently electron-deficient to readily undergo SNAr reactions without further modification.

Table 4: Electrophilic Substitution on 3,5-Dimethylisoxazole

Reaction Reagent Product Yield Ref.
Nitration HNO₃ / Trifluoroacetic Anhydride 3,5-Dimethyl-4-nitroisoxazole 72% semanticscholar.orgresearchgate.net
Nitration Tetramethylammonium nitrate / Triflic anhydride 3,5-Dimethyl-4-nitroisoxazole 96% semanticscholar.org

Functionalization at Specific Positions (e.g., C-3, C-4, C-5) of the Isoxazole Ring

There is no published research focusing on the selective functionalization of the C-3, C-4, or C-5 positions of the isoxazole ring within the this compound molecule. General methodologies for the modification of isoxazole rings often involve lithiation, halogenation, or coupling reactions; however, the applicability and outcomes of such reactions on this specific substrate have not been documented.

Mechanistic Studies of Chemical Transformations Involving this compound

Elucidation of Reaction Pathways and Intermediates

No studies have been found that elucidate the reaction pathways or identify intermediates in chemical transformations involving this compound. Such investigations would be crucial to understanding how the thiol and isoxazole moieties interact and influence the compound's behavior in different chemical environments.

Transition State Analysis and Kinetic Investigations

There is a complete absence of data regarding transition state analysis or kinetic investigations for reactions involving this compound. These studies are fundamental for a quantitative understanding of reaction rates and mechanisms.

Derivatization and Structural Modification Strategies for Isoxazole Ethanethiols

Structural Modifications of the 3,5-Dimethylisoxazole (B1293586) Ring

The 3,5-dimethylisoxazole ring serves as a stable scaffold that can be extensively modified to fine-tune the electronic and steric properties of the molecule.

Exploration of Diverse Substitution Patterns and Their Influence on Chemical Properties

The methyl groups at the 3- and 5-positions of the isoxazole (B147169) ring are key features of the parent compound. However, replacing these methyl groups with other substituents can dramatically alter the molecule's properties. Various synthetic methods allow for the preparation of isoxazoles with a wide variety of substituents at the 3, 4, and 5-positions. nih.gov

The introduction of electron-withdrawing or electron-donating groups can influence the reactivity of the isoxazole ring and the acidity of the thiol proton. For example, studies on other isoxazole derivatives have shown that substitutions on the ring can impact their biological activities. nih.govmdpi.com For instance, the presence of methyl, methoxy, or chloride substitutions on the R group of isoxazole derivatives was found to enhance their activity against U87 cells. nih.gov

Substitution PositionExample SubstituentPotential Influence on Chemical Properties
3-positionPhenylIncreased steric bulk, altered electronic properties
5-positionTrifluoromethylIncreased electron-withdrawing character, enhanced lipophilicity
Both 3- and 5-positionsVaried alkyl/aryl groupsSystematic modulation of steric and electronic parameters

Numerous synthetic approaches have been developed for the construction of the isoxazole framework, allowing for diverse substitution patterns. rsc.orgresearchgate.net These methods include the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds and 1,3-dipolar cycloaddition reactions between alkynes and nitrile oxides. nih.gov

Fusion of the Isoxazole Ring with Other Heterocyclic or Carbocyclic Systems

Fusing the isoxazole ring of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol with other ring systems is a powerful strategy for creating novel, rigid, and structurally complex molecules. Fused isoxazoles have shown a wide range of therapeutic potential. mdpi.com The fusion can occur with both heterocyclic and carbocyclic rings, leading to a diverse array of chemical architectures.

Heterocyclic Fusion: The isoxazole ring can be fused with a variety of other heterocyclic systems. Synthetic strategies often involve intramolecular cycloaddition reactions. nih.govmdpi.commdpi.com For example, an appropriately functionalized isoxazole precursor can undergo cyclization to form a fused system, such as an isoxazolo-pyrimidine or an isoxazolo-diazepine.

Carbocyclic Fusion: Fusion with carbocyclic rings, such as benzene (B151609) or cyclohexane, leads to the formation of benzo- or tetrahydrobenzo-fused isoxazoles. These fused systems have a more rigid and planar structure compared to the parent compound. The synthesis of these fused systems can be achieved through various methods, including the cyclocondensation of nitrile oxides with cyclic diketones. mdpi.comnih.gov

Fused Ring SystemGeneral Structure ExampleSynthetic Approach
Isoxazolo-pyrimidineCyclization of a pyrimidine (B1678525) precursor onto the isoxazole ring
Benzo-fused isoxazoleNitrile oxide cycloaddition with a benzannulated dipolarophile
Tetrahydrobenzo-fused isoxazoleCyclocondensation with a cyclohexanedione derivative

The development of novel synthetic methodologies continues to expand the possibilities for creating complex fused isoxazole systems. mdpi.commdpi.comnih.gov

Insufficient Data Available for Comprehensive Article Generation

Following a series of targeted and progressively broader search queries, it has been determined that there is a significant lack of publicly available scientific literature pertaining to the specific chemical compound “this compound.” While the existence and commercial availability of this compound have been confirmed, detailed research findings on its derivatization, incorporation into hybrid molecular architectures, and its synthetic accessibility for library generation are not present in the accessible literature.

The performed searches for derivatization strategies, reactivity, and applications of "this compound" in creating hybrid molecules and compound libraries did not yield any specific scholarly articles, patents, or detailed experimental procedures. General information on the synthesis and modification of isoxazole rings and the typical reactivity of ethanethiols is available. However, this general knowledge does not provide the specific, in-depth, and scientifically validated data required to accurately and thoroughly address the user's structured outline for an article focused solely on this particular compound.

Without access to research that specifically investigates "this compound," any attempt to generate the requested article would rely on speculation and generalization, thereby failing to meet the required standards of scientific accuracy and detail. The instructions to provide thorough, informative, and scientifically accurate content for each specified section and subsection cannot be fulfilled based on the currently available information.

Therefore, a detailed article on the derivatization and structural modification strategies for "this compound," as outlined in the user's request, cannot be generated at this time.

Theoretical and Computational Chemistry Studies of 2 3,5 Dimethylisoxazol 4 Yl Ethanethiol Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. For 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol, DFT calculations would provide insights into its geometry, stability, and electronic properties.

Conformational Analysis and Energetics of the Compound and its Derivatives

The conformational landscape of this compound is primarily determined by the rotational freedom around the C-C and C-S single bonds of the ethanethiol (B150549) chain. Studies on ethanethiol have identified different stable conformations, such as the trans and gauche forms, arising from rotation around the C-S bond. osti.gov The presence of the bulky 3,5-dimethylisoxazole (B1293586) ring would introduce additional steric considerations, influencing the preferred orientation of the ethanethiol side chain.

A thorough conformational analysis using DFT would involve rotating the key dihedral angles and calculating the corresponding energies to identify the global and local energy minima. This would reveal the most stable three-dimensional structures of the molecule. The energy differences between various conformers could be estimated from these calculations. osti.gov For instance, computational studies on methanethiol clusters have shown the importance of S-H···S and C-H···S interactions in determining conformational stability, a principle that would also apply to the intermolecular interactions of this compound. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (Isoxazole-C-C-S)Relative Energy (kcal/mol)
Anti (Staggered)~180°0.00
Gauche (Staggered)~60°0.5 - 1.5
Eclipsed~0°3.0 - 5.0

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific DFT calculations.

Molecular Orbital Analysis and Prediction of Reactivity Descriptors

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial for understanding chemical reactivity.

For this compound, the HOMO is likely to be localized on the sulfur atom of the thiol group, which is a common characteristic of thiols and indicates its nucleophilic nature. The LUMO, on the other hand, would likely be distributed over the isoxazole (B147169) ring, which can act as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. Local reactivity descriptors, like Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)

DescriptorPredicted Value/LocationImplication
HOMO EnergyHighGood electron donor (nucleophilic)
LUMO EnergyLowGood electron acceptor (electrophilic)
HOMO-LUMO GapModerateKinetically stable but reactive
Most Nucleophilic SiteSulfur atom of the thiol groupSite of reaction with electrophiles
Most Electrophilic SiteIsoxazole ring atoms (N, O, C)Site of reaction with nucleophiles

Note: The values and locations are predictions based on the analysis of its constituent parts and related molecules.

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulations are essential for understanding how molecules interact with each other and with biological macromolecules.

Ligand-Receptor/Enzyme Interaction Studies at a Molecular Level

Given that isoxazole derivatives are known to be ligands for various biological targets, molecular docking studies could be employed to investigate the potential interactions of this compound with protein active sites. For example, 3,5-dimethylisoxazole derivatives have been studied as potent ligands for bromodomains, where the isoxazole moiety acts as a mimic of acetylated lysine. acs.orgnih.gov

Molecular docking simulations would place the molecule into the binding site of a target protein and score the interactions, predicting the preferred binding pose and affinity. These studies would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein residues. The thiol group could potentially form hydrogen bonds or coordinate with metal ions in an active site, while the dimethylisoxazole ring could engage in hydrophobic and polar interactions.

Prediction of Chemical Transformation Pathways and Reaction Energetics

Computational methods can be used to explore the potential chemical transformations of this compound. For instance, the oxidation of the thiol group to form disulfides or sulfonic acids is a common reaction for thiols. wikipedia.org DFT calculations can be used to model the reaction pathways, locate transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism and kinetics.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective for Chemical Properties

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical or biological activity. While no specific SAR studies for this compound exist, the principles can be applied based on data from analogous compounds.

By systematically modifying the structure of this compound in silico (e.g., changing the substituents on the isoxazole ring, altering the length of the alkyl chain), a library of virtual derivatives can be created. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) can be calculated. These descriptors can then be correlated with a predicted property (e.g., binding affinity to a receptor, reactivity) using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling.

Such computational SAR studies would provide valuable insights into which structural modifications are likely to enhance or diminish a desired chemical property, thereby guiding the synthesis of new derivatives with improved characteristics. For example, studies on other isoxazole derivatives have shown that the nature and position of substituents significantly influence their biological activities.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property descriptors of a set of compounds with their biological activity or a specific chemical property. For isoxazole derivatives, QSAR models have been developed to understand and predict activities such as anti-inflammatory effects and receptor agonism nih.govmdpi.comnih.gov.

While specific QSAR models for this compound are not prominently featured in the literature, the methodologies applied to similar isoxazole-containing compounds are directly relevant. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed mdpi.comnih.gov. These 3D-QSAR methods evaluate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule. For a compound like this compound, these models would analyze how variations in the ethanethiol side chain or substitutions on the isoxazole ring influence its interactions with a biological target.

The development of a predictive QSAR model for this class of compounds would typically follow the steps outlined in the table below.

StepDescriptionRelevant Molecular Descriptors for this compound
1. Data Set Selection A series of structurally related compounds with measured biological activity (e.g., enzyme inhibition) is collected.A series of isoxazole-ethanethiol analogs with varying substituents.
2. Molecular Modeling & Alignment 3D structures of all compounds are generated and aligned based on a common scaffold.The 3,5-dimethylisoxazole ring would serve as the common scaffold for alignment.
3. Descriptor Calculation Physicochemical and structural descriptors are calculated for each molecule.Steric fields (CoMFA), electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor fields (CoMSIA) mdpi.comnih.gov.
4. Model Generation Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity.A regression equation correlating descriptor values with activity is generated.
5. Model Validation The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure its robustness and reliability mdpi.comnih.gov.The model's ability to accurately predict the activity of compounds not used in its creation is assessed.

Contour maps generated from these models can visualize regions where specific properties are favorable or unfavorable for activity, guiding the design of new, more potent derivatives mdpi.com.

In Silico Prediction of Intrinsic Chemical Properties and Reactivity Profiles

The intrinsic chemical properties and reactivity of this compound can be thoroughly investigated using quantum chemistry methods like Density Functional Theory (DFT) nih.govnih.gov. These calculations provide insight into the molecule's electronic structure and its propensity to participate in chemical reactions. Key descriptors derived from these studies help to paint a comprehensive reactivity profile.

DFT studies on related thiol and heterocyclic compounds have established a framework for predicting reactivity nih.govresearchgate.net. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO energy indicates the tendency to donate electrons, while the LUMO energy relates to the ability to accept electrons researchgate.net. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the electron density around the molecule to identify sites susceptible to electrophilic and nucleophilic attack researchgate.net. For this compound, the sulfur atom of the thiol group and the nitrogen and oxygen atoms of the isoxazole ring would be regions of interest.

The following table summarizes key computational descriptors and their relevance to the reactivity of this compound.

DescriptorDefinitionImplication for Reactivity Profile
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability researchgate.net.A higher HOMO energy suggests greater ease of oxidation and reactivity towards electrophiles. The thiol group is a likely contributor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability researchgate.net.A lower LUMO energy indicates a higher propensity to accept electrons and react with nucleophiles. The isoxazole ring would influence this.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Chemical Potential (μ) A measure of the tendency of electrons to escape from a system.Governs the direction of charge transfer in a reaction.
Chemical Hardness (η) A measure of resistance to change in electron distribution.A "harder" molecule has a larger HOMO-LUMO gap and is less reactive.
Electrophilicity Index (ω) A global measure of electrophilic character nih.govnih.gov.Quantifies the molecule's ability to act as an electrophile.
Mulliken Charges Calculated partial atomic charges within the molecule researchgate.net.Identifies specific atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic).

These in silico predictions are vital for understanding the molecule's stability, potential reaction mechanisms, and interactions with biological macromolecules.

Computational Prediction and Analysis of Bioactivation Pathways (focus on chemical transformations)

Bioactivation is the metabolic process where a relatively inert compound is converted into a chemically reactive metabolite. Such metabolites can sometimes covalently bind to cellular macromolecules, which is a concern in drug development. Computational models, particularly deep neural networks, have become essential tools for predicting the bioactivation potential of chemical structures, including those containing an isoxazole ring wustl.edunih.govresearchgate.net.

For molecules containing the 3,5-dimethyl-isoxazole motif, computational studies have identified several potential bioactivation pathways nih.gov. These models analyze a molecule's structure to predict sites susceptible to metabolic oxidation that could lead to the formation of reactive electrophiles wustl.edunih.gov.

The primary chemical transformations predicted for the this compound structure involve both the isoxazole ring and the ethanethiol side chain.

Isoxazole Ring Metabolism: The isoxazole ring itself can be a site of metabolism. Computational models predict that oxidation can lead to the formation of reactive conjugated electrophiles, such as enimines nih.govresearchgate.net. Another potential pathway involves metabolic cleavage of the N-O bond in the isoxazole ring, which can produce reactive cyanoacrolein or diketo species nih.govnoahrflynn.comresearchgate.net.

Side-Chain Metabolism: The ethanethiol moiety is also subject to metabolic transformation. S-oxidation is a common metabolic pathway for thiols, leading to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). These oxidized metabolites can have different chemical properties and reactivity compared to the parent thiol.

The combination of predictive models for metabolite structures and reactivity allows for the construction of plausible bioactivation pathways. These computational analyses help to prioritize experimental studies and guide the design of safer molecules by identifying and mitigating structural liabilities nih.gov.

Structural MoietyPredicted Chemical TransformationPotential Reactive MetaboliteComputational Approach
3,5-Dimethylisoxazole Ring Metabolic oxidation of the ring or methyl groups.Enimines, extended quinone-methides nih.govresearchgate.net.Deep neural network models predicting conjugated electrophile formation wustl.edunih.gov.
Isoxazole Ring N-O bond cleavage via enzymatic action researchgate.net.Diketo metabolites, cyanoacroleins nih.govnoahrflynn.com.Metabolite prediction models (e.g., XenoNet) coupled with reactivity assessments wustl.edu.
Ethanethiol Side Chain S-oxidation (Sulfoxidation).Sulfenic acid, sulfinic acid.General metabolic pathway prediction software and quantum chemical calculations of reactivity.
Aromatic Rings (if present) Hydroxylation followed by further oxidation.Quinone species nih.govresearchgate.net.Quinone formation models wustl.eduresearchgate.net.

These computational strategies provide a crucial, accessible framework for exploring the relationship between molecular structure and bioactivation, generating testable hypotheses for further experimental validation nih.gov.

Applications of 2 3,5 Dimethylisoxazol 4 Yl Ethanethiol in Organic Synthesis and As Chemical Building Blocks

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The true synthetic power of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol lies in its capacity to act as a masked difunctional intermediate. The isoxazole (B147169) ring, while possessing aromatic stability that allows for manipulation of other parts of the molecule, contains a weak N-O bond that is susceptible to cleavage under specific reductive conditions. researchgate.net This strategic unmasking reveals new functionalities, making the isoxazole core an important synthetic tool. researchgate.neteresearchco.com

The reductive ring-opening of the isoxazole heterocycle is a key transformation that converts the cyclic structure into a linear, difunctionalized compound. researchgate.net This process typically involves catalytic hydrogenation (e.g., using catalysts like Raney Nickel or Palladium on carbon) or other reducing agents. The initial product of this cleavage is often a β-enaminone, which upon hydrolysis can be converted to a 1,3-dicarbonyl compound. lifechemicals.comnih.gov This transformation effectively reveals a versatile synthetic unit that was protected within the stable isoxazole ring.

Concurrently, the ethanethiol (B150549) group offers a reactive handle for building molecular complexity. As a potent nucleophile, the thiol can readily participate in a range of classic organic reactions, including:

S-Alkylation: Reaction with alkyl halides or tosylates to form thioethers.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or sulfones.

S-Acylation: Reaction with acyl chlorides or anhydrides to produce thioesters.

Disulfide Formation: Oxidation to form a disulfide bond, allowing for dimerization or linkage to other thiol-containing molecules.

The strategic combination of these two functionalities allows for a multi-step approach to complex molecular architectures. A synthetic sequence could first involve the elaboration of the ethanethiol side chain. Subsequently, the reductive cleavage of the isoxazole ring can unmask the 1,3-dicarbonyl moiety, leading to a highly functionalized acyclic precursor ready for further transformations, such as intramolecular cyclizations to form larger, more complex ring systems.

Functionality Transformation Reaction Resulting Functional Group Potential Application
Isoxazole RingReductive Ring Cleavage (e.g., H₂/Raney Ni)β-EnaminonePrecursor for heterocycles, peptides
Isoxazole RingReductive Cleavage & Hydrolysis1,3-DiketoneSynthesis of carbocycles and heterocycles
Ethanethiol GroupS-Alkylation with an electrophile (R-X)Thioether (R-S-CH₂-)Chain extension, introduction of new functional groups
Ethanethiol GroupMichael Addition to an enoneβ-Thio-ketoneFormation of complex carbonyl structures

Role in the Construction of Diverse Organic Scaffolds and Heterocyclic Systems

Beyond serving as an intermediate for linear structures, this compound is an excellent starting material for the synthesis of a wide array of other cyclic and heterocyclic scaffolds. This is primarily achieved through "heterocycle-heterocycle" transformations, where the isoxazole ring is converted into a different ring system. acs.orgnih.gov

The 1,3-dicarbonyl or β-enaminone intermediates generated from the isoxazole ring-opening are foundational building blocks in heterocyclic chemistry. nih.govnih.gov By reacting these intermediates with appropriate binucleophilic reagents, a variety of new five- and six-membered rings can be constructed. For instance:

Reaction with hydrazines yields pyrazoles .

Reaction with hydroxylamine (B1172632) can regenerate an isoxazole or form other isomers.

Reaction with amidines produces pyrimidines .

Reaction with ureas or thioureas leads to pyrimidinones or thiopyrimidinones .

This strategy allows chemists to leverage the stability of the initial isoxazole to build a complex side chain via the thiol group, and then transform the core into a different desired heterocycle in a later synthetic step. Furthermore, isoxazoles themselves can be precursors to other heterocycles like pyrroles through domino transformations. bohrium.com Research has shown that (2-nitrophenyl)-substituted isoxazoles can be reductively transformed into quinolines and indoles, highlighting the isoxazole's role as a versatile precursor to fused heterocyclic systems. acs.orgnih.gov

The thiol functionality can also directly participate in the formation of new sulfur-containing heterocycles. For example, reaction with a 1,2-dihaloethane could lead to the formation of a thiane (B73995) ring, or reaction with α-haloketones could be employed in variations of the Hantzsch thiazole (B1198619) synthesis.

Isoxazole-Derived Intermediate Reactant Resulting Heterocyclic System
1,3-DiketoneHydrazine (R-NHNH₂)Substituted Pyrazole
1,3-DiketoneAmidine (R-C(=NH)NH₂)Substituted Pyrimidine (B1678525)
β-EnaminoneGuanidineAminopyrimidine
(2-Nitrophenyl)isoxazoleFe/HOAc ReductionQuinoline or Indole Scaffold

Applications in Material Science and Chemical Sensor Development

The distinct properties of the thiol and isoxazole moieties position this compound as a promising candidate for applications in material science and the development of chemical sensors. eurekaselect.com

The thiol group is widely recognized for its strong affinity for the surfaces of noble metals, such as gold, silver, and platinum. twistaroma.fr This interaction allows for the spontaneous formation of highly ordered, self-assembled monolayers (SAMs) on these surfaces. nih.gov By immersing a gold substrate or gold nanoparticles into a solution of this compound, the surface can be functionalized with a layer of molecules, each anchored by the sulfur atom, with the isoxazole ring oriented away from the surface. Such functionalized surfaces are central to the development of chemiresistive sensors, where binding of an analyte to the isoxazole units can alter the electrical conductivity of the material. nih.govresearchgate.net

In the context of chemosensors, the molecule can be conceptually divided into three parts:

The Anchoring Group: The thiol provides a robust anchor to a solid support or nanoparticle.

The Spacer: The ethyl group provides distance and flexibility.

The Recognition/Signaling Unit: The isoxazole ring can be designed to interact with specific analytes. d-nb.info

Isoxazole derivatives have been successfully employed as fluorescent chemosensors for detecting various species, including metal ions and anions. d-nb.inforesearchgate.net For example, isoxazole-based systems have been shown to selectively detect Cu(II) ions through fluorescence quenching. researchgate.net Similarly, other designs incorporating pyrrole-isoxazole units function as fluorescent sensors for fluoride (B91410) anions. d-nb.info A sensor based on this compound could operate by having the isoxazole unit bind to a target analyte, inducing a conformational change or an electronic perturbation that results in a measurable optical (e.g., fluorescence, colorimetric) or electrical signal. researchgate.netmdpi.com

Sensor Component Molecular Moiety Function Example Application
AnchorThiol (-SH)Covalently binds to gold surfaces.Immobilization on a gold electrode or nanoparticle.
Recognition SiteIsoxazole RingInteracts selectively with a target analyte.Binds metal ions or other chemical species.
TransducerEntire Molecule/SystemConverts the binding event into a signal.Change in fluorescence or electrical resistance.

Development of Novel Synthetic Reagents and Methodologies Based on Isoxazole-Thiols

The dual functionality of this compound enables the development of novel synthetic methodologies, particularly for constructing complex heterocyclic systems through cascade or domino reactions. The presence of both a stable, yet cleavable, heterocycle and a nucleophilic thiol group on the same molecule allows for the design of elegant, multi-step transformations in a single pot.

A powerful methodology that can be envisioned is a thiol-conjugation/isoxazole-ring-opening/cyclization cascade. This sequence would begin with a Michael addition of the thiol group to an α,β-unsaturated ester. Following this initial conjugation, the isoxazole ring could be reductively opened in situ to generate a β-enaminone intermediate. This highly functionalized intermediate could then be induced to undergo an intramolecular cyclization, for example, a Dieckmann-type condensation, to forge a new, complex heterocyclic scaffold. Such a one-pot procedure would rapidly build molecular complexity from simple starting materials, which is a primary goal of modern synthetic chemistry.

Furthermore, this compound can serve as a linchpin reagent in multicomponent reactions. For instance, the thiol could react with one component, while a second component is chosen to react with the 1,3-dicarbonyl functionality that is revealed only after the isoxazole ring is opened. This temporal and chemically-triggered separation of reactivity allows for controlled and selective bond formations. The development of such methodologies, where one functional group's reaction sets the stage for the transformation of the other, represents a sophisticated approach to organic synthesis, enabling efficient access to novel molecular frameworks that would be challenging to prepare using conventional methods. nih.gov

Step Reaction Type Description Outcome
1Thiol ConjugationMichael addition of the thiol to an α,β-unsaturated carbonyl compound.Covalent attachment of a new side chain via the sulfur atom.
2Isoxazole Ring-OpeningIn-situ reduction of the isoxazole to unmask a β-enaminone.Generation of a key acyclic intermediate with multiple reactive sites.
3Intramolecular CyclizationThe newly formed enamine attacks a carbonyl group within the molecule.Formation of a new, complex heterocyclic or carbocyclic ring system.

Role in Catalysis and Ligand Design for Chemical Transformations

Isoxazole-Thiol Derivatives as Ligands in Metal-Catalyzed Reactions

These ligands are particularly relevant in reactions where metal-ligand cooperation (MLC) can play a role. nih.govacs.org In such systems, the ligand is not merely a spectator but actively participates in bond activation, often involving proton transfer or substrate binding. nih.govacs.org The thiol/thiolate group is well-suited for this role, acting as a proton shuttle or a nucleophilic anchor.

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance, particularly in the pharmaceutical industry. The effectiveness of an asymmetric catalyst is almost entirely dependent on the design of the chiral ligand. numberanalytics.comresearchgate.net While 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is itself achiral, it serves as a valuable scaffold for the development of new chiral ligands.

Chirality can be introduced into the molecule in several ways:

Modification of the ethanethiol (B150549) backbone: Introducing stereocenters on the ethyl chain, for instance, by using chiral synthons during its preparation.

Attachment of a chiral auxiliary: Appending a known chiral group to either the isoxazole (B147169) ring or the thiol sulfur.

The goal of chiral ligand design is to create a well-defined, asymmetric environment around the metal's active site. numberanalytics.com This chiral pocket then directs the approach of the substrate, favoring the formation of one enantiomer of the product over the other. The development of novel chiral ligands, such as spiro bis(isoxazoles), demonstrates the potential of the isoxazole framework in creating effective asymmetric catalysts. elsevierpure.com The principles of ligand tuning, where steric and electronic properties are systematically adjusted, are crucial for optimizing enantioselectivity. numberanalytics.com

Catalytic systems can be broadly classified as either homogeneous or heterogeneous. Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase, while heterogeneous catalysts are in a different phase, usually a solid. gneechem.comrsc.org Isoxazole-thiol ligands have the potential for application in both systems.

Homogeneous Catalysis: In a homogeneous system, a soluble metal complex of the isoxazole-thiol ligand would be used. This approach often leads to high activity and selectivity because the active sites are well-defined and easily accessible to the reactants. gneechem.com However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can be a costly process. rsc.orgrsc.org

Heterogeneous Catalysis: To overcome the separation issue, the ligand can be immobilized on a solid support. The this compound ligand could be anchored to materials like silica, polymers, or nanoparticles. rsc.orgrsc.org For example, silver thiolate nanoclusters have been used as supports for chiral ligands in heterogeneous asymmetric catalysis. rsc.orgrsc.org Thiol modification has also been shown to enhance the performance and stability of heterogeneous nickel catalysts. nih.gov This heterogenization facilitates easy recovery and recycling of the catalyst, which is highly desirable for industrial applications. rsc.org

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants are in the same phase. gneechem.comCatalyst and reactants are in different phases. gneechem.com
Activity Generally high activity due to accessible active sites. gneechem.comCan have lower activity due to mass transfer limitations.
Selectivity Often high selectivity due to well-defined active sites. gneechem.comCan be less selective. gneechem.com
Catalyst Separation Difficult and often requires complex procedures. rsc.orgrsc.orgEasy separation (e.g., by filtration or centrifugation). rsc.org
Catalyst Recycling Challenging. rsc.orgGenerally straightforward. nih.gov
Thermal Stability Often lower.Typically higher.

Mechanisms of Catalytic Action Involving Isoxazole-Thiol Ligands

The proposed catalytic utility of isoxazole-thiol ligands is largely based on the established reactivity of thiol and thiolate complexes. A particularly relevant concept is Metal-Ligand Cooperation (MLC), where the thiol/thiolate group actively participates in the catalytic cycle. nih.govacs.org In this mechanism, the metal center and the ligand work in concert to activate substrates.

For instance, in hydrogenation or dehydrogenation reactions catalyzed by a ruthenium pincer complex, a thiol ligand can act as a "transient cooperative ligand". nih.gov The catalytic cycle may involve the following steps:

Coordination: The thiol ligand coordinates to the metal center.

Deprotonation: The acidic thiol proton is lost, forming a metal-thiolate complex.

Substrate Activation: The thiolate ligand can act as a proton acceptor, while the metal center interacts with another part of the substrate (e.g., by hydride abstraction). This cooperative action lowers the activation energy for the reaction. nih.gov

Product Release and Catalyst Regeneration: After the chemical transformation, the product is released, and the catalyst is regenerated for the next cycle.

The isoxazole ring in this compound would primarily exert an electronic influence on the metal center. By donating or withdrawing electron density, it can modulate the metal's Lewis acidity and redox potential, thereby fine-tuning its catalytic activity.

Optimization of Catalytic Performance, Selectivity, and Enantioselectivity

Optimizing a catalytic system is a multi-parameter challenge that involves modifying the ligand structure, the metal precursor, and the reaction conditions (e.g., solvent, temperature, pressure). numberanalytics.comnumberanalytics.com For a ligand like this compound, several avenues for optimization exist.

Ligand Modification: The structure of the ligand can be systematically altered to improve performance. This "ligand tuning" can involve:

Steric modifications: Changing the substituents on the isoxazole ring (e.g., replacing the methyl groups with bulkier groups like tert-butyl) can alter the steric environment around the metal center, which can significantly impact selectivity, especially enantioselectivity. researchgate.net

Electronic modifications: Introducing electron-donating or electron-withdrawing groups on the isoxazole ring can fine-tune the electronic properties of the metal center, affecting its reactivity.

The table below illustrates how hypothetical modifications to the ligand could influence catalytic outcomes based on established principles of catalyst design. acs.orgnih.gov

Ligand ModificationPotential Effect on CatalysisRationale
Replacing methyl with bulky tert-butyl groups on the isoxazole ringIncreased enantioselectivityCreates a more defined and sterically hindered chiral pocket around the metal center. researchgate.net
Introducing electron-withdrawing groups (e.g., CF₃) on the isoxazole ringIncreased Lewis acidity of the metal centerEnhances the catalyst's ability to activate substrates in certain reactions.
Introducing electron-donating groups (e.g., OMe) on the isoxazole ringIncreased electron density on the metal centerMay promote reactions like oxidative addition.
Varying the length of the alkyl chain between the isoxazole and thiolAltered chelate ring size and bite angleAffects the stability and geometry of the metal complex, influencing selectivity.

Reaction Condition Optimization: In addition to ligand design, screening different solvents, temperatures, and catalyst loadings is crucial for maximizing yield and selectivity. numberanalytics.comnumberanalytics.com For example, lower temperatures often lead to higher enantioselectivity by reducing the energy available for non-selective reaction pathways. numberanalytics.com The choice of solvent can also influence the interactions between the catalyst and the substrates, thereby affecting the outcome of the reaction. numberanalytics.com

Structure Activity Relationship Sar Investigations in Isoxazole Thiol Systems: Chemical Modulations and Mechanistic Insights

Impact of Isoxazole (B147169) Ring Substituents on Molecular Interactions and Chemical Reactivity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its versatile chemical properties and ability to engage in various non-covalent interactions. rsc.org The substituents on this ring play a pivotal role in modulating its electronic and steric properties, which in turn dictates its molecular interactions and chemical reactivity.

In the case of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol, the presence of two methyl groups at the 3- and 5-positions of the isoxazole ring has a significant impact. These methyl groups are electron-donating, which can influence the electron density distribution within the aromatic ring. nih.gov This, in turn, can affect the ring's susceptibility to electrophilic or nucleophilic attack. For instance, the increased electron density may enhance the ring's reactivity towards electrophiles.

The 3,5-dimethylisoxazole (B1293586) moiety has been effectively utilized as an acetyl-lysine (KAc) mimic in the development of bromodomain ligands. acs.org X-ray crystallography studies have shown that the 3,5-dimethylisoxazole core can occupy the KAc-binding pocket of bromodomains, with the nitrogen atom of the isoxazole ring accepting a hydrogen bond from a conserved asparagine residue. acs.org The methyl groups contribute to the hydrophobic interactions within the binding pocket. The substitution at the 4-position of the isoxazole ring is critical for modulating the binding affinity and selectivity for different bromodomain families. acs.orgfrontiersin.org

The reactivity of substituted isoxazoles is also influenced by the nature of the substituents. For example, the presence of a nitro group at the 4-position of 3,5-dimethylisoxazole makes the methyl groups susceptible to condensation reactions. researchgate.net The synthesis of various 3,4,5-trisubstituted isoxazoles can be achieved through cycloaddition reactions, with the substituents on the reactants controlling the regioselectivity of the product. nih.govrsc.org

Influence of the Ethanethiol (B150549) Moiety on Conformational Preferences and Molecular Recognition

The ethanethiol (-CH_2CH_2SH) moiety introduces flexibility and a key functional group, the thiol group, which significantly influences the molecule's conformational preferences and its potential for molecular recognition.

Conformational analysis of ethanethiol itself has shown the existence of different conformers, with low-temperature infrared spectroscopy providing evidence for distinct molecular arrangements. osti.gov The rotational barriers around the C-C and C-S bonds determine the accessible conformations. The conformational flexibility of the ethanethiol side chain in this compound will allow the molecule to adopt various spatial arrangements, which can be crucial for its interaction with biological targets. The preferred conformation will be a balance of steric and electronic interactions within the molecule and with its environment.

The thiol group is a versatile functional group in drug design. It is a good nucleophile and can participate in various chemical reactions, including the formation of disulfide bonds with cysteine residues in proteins. nih.govresearchgate.net This covalent interaction can lead to irreversible inhibition of enzymes or modulation of protein function. The thiol group can also act as a hydrogen bond donor and acceptor, contributing to the non-covalent interactions that stabilize drug-receptor complexes. nih.gov Furthermore, the thiol group's ability to chelate metal ions can be important in biological systems. researchgate.net

Elucidating Key Structural Determinants for Specific Chemical Functionality

The specific chemical functionality of this compound arises from the interplay of its isoxazole and ethanethiol components. The key structural determinants for its function can be dissected as follows:

The 3,5-Dimethylisoxazole Core: This unit provides a rigid scaffold and specific electronic properties. The methyl groups contribute to steric bulk and hydrophobicity, which can influence binding to hydrophobic pockets in proteins. acs.org The arrangement of the nitrogen and oxygen atoms in the isoxazole ring dictates its hydrogen bonding capabilities and its role as a bioisostere for other functional groups, such as the acetyl-lysine side chain. acs.org

The 4-Position Linker: The ethanethiol group is attached at the 4-position of the isoxazole ring. This position is synthetically accessible for modification, allowing for the introduction of various functional groups to probe structure-activity relationships. nih.govacs.org The length and flexibility of the linker are critical for positioning the terminal functional group (in this case, the thiol) for optimal interaction with a target.

The Terminal Thiol Group: The thiol group is the primary determinant of the molecule's potential for covalent and specific non-covalent interactions. Its nucleophilicity, ability to form disulfide bonds, and hydrogen bonding capacity are key features that can be exploited for targeted chemical functionality. nih.govresearchgate.net

The combination of a rigid, substituted aromatic ring with a flexible, reactive side chain creates a molecule with the potential for high affinity and selectivity towards a specific biological target.

Design Principles for Modulating Reactivity and Selectivity through Structural Changes

Based on the understanding of the structural determinants, several design principles can be formulated to modulate the reactivity and selectivity of isoxazole-thiol systems like this compound.

Modulating the Isoxazole Ring:

Varying Substituents at the 3- and 5-positions: Replacing the methyl groups with other alkyl or aryl groups can alter the steric and electronic properties of the isoxazole ring. Electron-withdrawing groups would decrease the electron density of the ring, potentially altering its reactivity in cycloaddition reactions. nih.gov Bulky substituents could be introduced to probe the size and shape of a binding pocket.

Introducing Substituents at Other Ring Positions: While the focus is on a 4-substituted isoxazole, exploring other substitution patterns could lead to novel properties.

Modifying the Linker:

Altering Linker Length and Flexibility: The length of the alkyl chain connecting the isoxazole ring and the thiol group can be varied to optimize the distance between the two key moieties. Introducing rigidity into the linker, for example, by incorporating double or triple bonds, could restrict the conformational freedom and potentially increase binding affinity by reducing the entropic penalty upon binding.

Modifying the Terminal Functional Group:

Replacing the Thiol Group: While the thiol group offers specific advantages, replacing it with other functional groups such as an alcohol, amine, or carboxylic acid would completely change the molecule's chemical reactivity and interaction profile, allowing for the exploration of different binding modes and biological targets.

Interactive Data Table: Inferred Structure-Activity Relationships

Structural MoietyModificationPredicted Impact on Reactivity/SelectivityRationale
Isoxazole Ring Replace 3,5-dimethyl with electron-withdrawing groups (e.g., -CF3)Decrease nucleophilicity of the ring; potentially alter binding mode.Electron-withdrawing groups reduce electron density on the ring. nih.gov
Introduce bulky substituents at 3- and 5-positions.Increase steric hindrance; may enhance selectivity for specific binding pockets.Steric bulk can dictate favorable binding orientations.
Ethanethiol Moiety Vary the length of the ethanethiol chain.Optimize positioning of the thiol group for interaction with target residues.Linker length is crucial for reaching specific sites in a binding pocket.
Introduce rigidity into the linker (e.g., double bond).Restrict conformational freedom, potentially increasing binding affinity.A more rigid molecule has a lower entropic penalty upon binding.
Replace thiol with other functional groups (e.g., -OH, -NH2).Alter the nature of interactions (e.g., from covalent to hydrogen bonding).Different functional groups have distinct chemical properties and interaction potentials. researchgate.net

By systematically applying these design principles, it is possible to fine-tune the chemical properties of this compound and its analogs to achieve desired reactivity, selectivity, and ultimately, specific chemical functionality.

Future Research Directions and Emerging Paradigms in Heterocyclic Thiol Chemistry

Exploration of Novel and Sustainable Synthetic Routes to Isoxazole-Thiol Architectures

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research into the synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol and related structures will likely pivot towards sustainable practices that minimize waste, energy consumption, and the use of hazardous reagents.

Key research avenues include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to construct the isoxazole-thiol framework in a single step would be a significant advancement. This approach enhances atom economy and reduces the need for intermediate purification steps.

Ultrasound and Microwave-Assisted Synthesis: The application of non-conventional energy sources like ultrasound and microwave irradiation can dramatically accelerate reaction rates, improve yields, and often enable reactions to proceed under solvent-free or greener solvent conditions. rsc.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety for handling reactive intermediates, and allows for facile scalability. Developing a flow process for the key bond-forming reactions, such as the construction of the isoxazole (B147169) ring or the introduction of the ethanethiol (B150549) moiety, represents a promising direction.

Green Catalysis: Exploration of heterogeneous, recyclable catalysts, or metal-free organocatalytic systems can circumvent the issues associated with toxic and expensive heavy metal catalysts often used in traditional cross-coupling and cycloaddition reactions. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Methodology Potential Catalyst/Conditions Key Advantages Primary Research Goal
Multicomponent Reaction Organocatalysts, Lewis acids High atom economy, operational simplicity, reduced waste Development of a one-pot synthesis from simple precursors.
Ultrasound-Assisted Synthesis Sonication bath/probe Accelerated reaction rates, improved yields, energy efficiency Optimization of reaction time and energy input for key synthetic steps.
Flow Chemistry Packed-bed reactors, microreactors Enhanced safety and control, easy scalability, process automation Creation of a continuous, automated synthesis protocol.
Green Catalysis Solid-supported reagents, amine-functionalized cellulose Catalyst recyclability, reduced metal contamination, mild conditions. mdpi.com Identification of a robust, reusable catalyst for isoxazole formation or functionalization.

Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for process optimization and the rational design of new synthetic routes. The application of Process Analytical Technology (PAT), particularly in-situ spectroscopic techniques, is poised to revolutionize how the synthesis of isoxazole-thiols is studied. mdpi.com

Future research will likely employ:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the real-time concentration changes of reactants, intermediates, and products by tracking their characteristic vibrational frequencies. spectroscopyonline.comacs.org This allows for precise determination of reaction kinetics, endpoints, and the detection of transient species that might be missed by traditional offline analysis. mdpi.comyoutube.com

In-situ NMR Spectroscopy: For complex reaction mixtures, NMR provides detailed structural information, enabling the unambiguous identification of intermediates and byproducts. magritek.com Real-time NMR monitoring can elucidate reaction pathways and provide deep mechanistic insight into catalytic cycles. researchgate.netresearchgate.netnih.govrsc.org The development of benchtop NMR spectrometers makes this powerful technique more accessible for routine laboratory use. magritek.com

The data gathered from these advanced methods will facilitate the rapid optimization of reaction conditions, leading to higher yields, improved purity, and a more robust and scalable manufacturing process. researchgate.net

Integration of Computational Design and Machine Learning with Synthetic Methodologies

The synergy between computational chemistry and experimental synthesis is a rapidly emerging paradigm. For isoxazole-thiol chemistry, these tools can accelerate discovery and optimization cycles.

Computational Design: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms, predict the stability of intermediates, and rationalize the regio- and stereoselectivity of synthetic transformations. This predictive power can guide the selection of optimal catalysts and reaction conditions before a single experiment is performed.

Machine Learning (ML): As chemical reaction data becomes more abundant, ML algorithms can be trained to predict reaction outcomes, yields, and optimal conditions. mit.edubohrium.comsesjournal.com An ML model trained on a dataset of heterocyclic reactions could propose novel, high-yielding synthetic routes to this compound or suggest reaction parameters for analogues. nih.goveurekalert.org This data-driven approach can uncover non-obvious trends and relationships, moving beyond traditional, intuition-based chemical development. eurekalert.org

Table 2: Computational and Machine Learning Approaches

Tool Application Area Objective
Density Functional Theory (DFT) Mechanistic Studies Elucidate reaction pathways, calculate activation energies, predict catalyst performance.
Molecular Docking Catalyst/Substrate Interactions Model how substrates bind to a catalyst's active site to guide catalyst design.
Machine Learning (Retrosynthesis) Synthesis Planning Predict viable retrosynthetic pathways for novel isoxazole-thiol derivatives.
Machine Learning (Optimization) Process Development Predict reaction yields and outcomes based on input parameters (e.g., solvent, temperature, catalyst). sesjournal.com

Investigation of Isoxazole-Thiol Reactivity in Complex Chemical Environments

The ethanethiol group imparts significant and versatile reactivity to the this compound molecule. A key future direction will be to understand and harness this reactivity in complex settings, such as biological systems or multicomponent material formulations. The isoxazole ring itself is generally stable but possesses a weak N-O bond that can be cleaved under specific reductive or basic conditions, offering another layer of synthetic utility. researchgate.net

Prospective research areas include:

Bioconjugation Chemistry: Investigating the selective reaction of the thiol group with biological macromolecules (e.g., via Michael addition to maleimides on proteins) to create targeted probes or therapeutic agents.

Redox Chemistry: Exploring the oxidation of the thiol to form disulfides, sulfenic, sulfinic, or sulfonic acids. Understanding this behavior is critical for applications in environments with oxidative stress and for developing redox-responsive materials.

Dynamic Covalent Chemistry: Utilizing the reversible formation of disulfide bonds to create dynamic materials, such as self-healing polymers or adaptable hydrogels, where the isoxazole unit provides a stable structural core.

Expanding the Scope of Catalytic Applications and Catalyst Design

The unique combination of a heterocyclic ring and a thiol group in this compound makes it an intriguing candidate for applications in catalysis.

Future explorations could focus on:

Ligand Development: The thiol sulfur and the isoxazole nitrogen atoms can act as coordination sites for transition metals. Research into synthesizing metal complexes where the isoxazole-thiol serves as a bidentate or monodentate ligand could lead to novel catalysts for cross-coupling, hydrogenation, or oxidation reactions.

Organocatalysis: Thiols can participate in various organocatalytic transformations. nih.gov Investigating the potential of this compound to catalyze reactions such as Michael additions or acyl transfer reactions, potentially in an asymmetric fashion if a chiral variant is synthesized, is a promising avenue. N-heterocyclic carbenes (NHCs), for example, have been shown to catalyze reactions involving thiols. acs.orgnih.govrsc.org The isoxazole core could modulate the electronic properties and steric environment of the thiol, influencing its catalytic activity and selectivity.

Potential for New Functional Material Development Based on Isoxazole-Thiol Frameworks

The development of advanced materials with tailored properties is a major driver of chemical research. The isoxazole-thiol scaffold provides a versatile building block for creating new functional materials.

Promising research directions are:

Surface Modification: Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces like gold. This provides a straightforward method for functionalizing surfaces to control properties like wettability, corrosion resistance, or biocompatibility. scilit.comcdnsciencepub.com The isoxazole unit would be exposed at the surface, offering sites for further functionalization or specific interactions.

Polymer Chemistry: The thiol group is highly reactive in thiol-ene "click" chemistry, a robust and efficient method for polymer synthesis and modification. acs.orgnih.govacs.org this compound could be incorporated as a monomer or a post-polymerization modification agent to create polymers with the electronic and coordination properties of the isoxazole ring. Some polyisoxazoles have shown potential as semiconductors. researchgate.net

Fluorescent Materials: Isoxazole derivatives have been investigated for their applications as fluorescent materials. Future work could involve synthesizing derivatives of this compound that exhibit interesting photophysical properties, with potential use in sensors or organic light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example, refluxing in ethanol with catalytic acetic acid (as in hydrazide-based thiol syntheses ) can enhance thiol group formation. Purification via recrystallization using water-ethanol mixtures (65% yield reported for analogous compounds ) or column chromatography with ethyl acetate/hexane gradients can improve purity. Monitor reaction progress via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1 ) to identify intermediate stages.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR to confirm the isoxazole ring protons (δ 2.2–2.4 ppm for methyl groups) and thiol (-SH) proton (δ 1.3–1.5 ppm, though often absent due to exchange).
  • FT-IR to identify S-H stretches (~2550 cm⁻¹) and C=N/C-O bonds in the isoxazole ring (1650–1600 cm⁻¹) .
  • Elemental analysis to validate stoichiometry (e.g., %C, %H, %N, %S within ±0.3% of theoretical values ).

Q. How can researchers mitigate oxidation of the thiol group during storage or reactions?

  • Methodological Answer: Store the compound under inert atmosphere (N₂/Ar) at 4°C in amber vials. Use antioxidants like TCEP (tris(2-carboxyethyl)phosphine) during reactions. For long-term stability, convert the thiol to a disulfide intermediate and regenerate it in situ with reducing agents (e.g., DTT) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, highlighting nucleophilic sites like the thiol group. Pair with molecular docking to simulate interactions with biological targets (e.g., cysteine proteases) . Databases like REAXYS and Pistachio provide reaction templates for predictive pathway design .

Q. How do solvent polarity and temperature affect the compound’s stability in cross-coupling reactions?

  • Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) stabilize thiolate intermediates but may accelerate oxidation at >50°C. Kinetic studies under varying temperatures (25–80°C) and solvents (e.g., ethanol vs. THF) can map degradation pathways. Use HPLC-MS to quantify byproducts and optimize conditions for minimal decomposition .

Q. What experimental approaches resolve contradictions in reported biological activity data for thiol-containing isoxazole derivatives?

  • Methodological Answer: Standardize assays across studies:

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., NCI DTP protocols ).
  • Validate thiol reactivity via Ellman’s assay to ensure intact -SH groups during bioactivity tests.
  • Apply multivariate analysis to isolate structure-activity relationships (SAR) from confounding factors like impurity profiles .

Q. How can researchers design analogs to enhance the compound’s metabolic stability without compromising reactivity?

  • Methodological Answer: Introduce steric hindrance near the thiol group (e.g., methyl substituents on the isoxazole ring) to reduce enzymatic oxidation. Perform in silico ADMET predictions (e.g., BKMS_METABOLIC ) to identify vulnerable sites. Synthesize analogs via Suzuki-Miyaura coupling to append aryl groups, balancing lipophilicity and solubility .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing inconsistent yield data across synthetic batches?

  • Methodological Answer: Apply Design of Experiments (DoE) to identify critical variables (e.g., reflux time, solvent ratio). Use ANOVA to assess significance (p < 0.05) and Pareto charts to prioritize factors. Reproduce results across ≥3 independent batches with blinded analysts to minimize bias .

Q. How can researchers validate the absence of disulfide dimerization in synthesized batches?

  • Methodological Answer: Use LC-ESI-MS to detect dimer masses (e.g., [2M-H]⁻ peaks). Compare ¹H NMR spectra before and after TCEP treatment: disappearance of δ 1.3–1.5 ppm (free -SH) indicates prior dimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.